molecular formula C17H13F2N3O2 B2667363 N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 954598-98-2

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2667363
CAS No.: 954598-98-2
M. Wt: 329.307
InChI Key: VZYHNNGXNGWZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-fluorobenzyl group. The acetamide moiety at position 2 of the oxadiazole ring is further substituted with a 4-fluorophenyl group.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c18-13-5-1-11(2-6-13)9-15(23)20-17-22-21-16(24-17)10-12-3-7-14(19)8-4-12/h1-8H,9-10H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYHNNGXNGWZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-fluorobenzyl hydrazine with 4-fluorophenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antibacterial Activity
    • Compounds containing the oxadiazole structure have been extensively studied for their antibacterial properties. N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide has shown promising results in inhibiting bacterial growth in vitro. Studies indicate that similar oxadiazole derivatives exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential
    • Research has indicated that oxadiazole derivatives can act as potential anticancer agents. The compound's ability to interact with specific cellular targets may inhibit cancer cell proliferation. Preliminary studies suggest that the unique structural characteristics of this compound could contribute to its efficacy in cancer therapy .
  • Anti-inflammatory Effects
    • Some studies have suggested that oxadiazole derivatives possess anti-inflammatory properties. The mechanism of action may involve the modulation of inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Comparative Analysis with Related Compounds

Compound NameStructure SimilarityUnique Features
N-(5-(benzyl)-1,3,4-oxadiazol-2-yl)acetamideContains an oxadiazole ring and acetamide groupLacks fluorine substitution
N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)acetamideSimilar acetamide structureContains thiadiazole instead of oxadiazole
2-(5-chlorobenzyl)-N-(1,3,4-thiadiazol-2-yl)acetamideSimilar acetamide structureContains thiadiazole instead of oxadiazole

This table highlights the unique presence of the 4-fluorobenzyl group in this compound compared to other derivatives. This substitution is crucial for its enhanced biological activity .

Case Studies

  • Antibacterial Efficacy Study
    • A study conducted on various oxadiazole derivatives demonstrated that compounds similar to this compound exhibited strong antibacterial activities against clinical strains. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics such as kanamycin .
  • Cancer Cell Line Testing
    • In vitro testing on cancer cell lines revealed that oxadiazole derivatives could induce significant cytotoxic effects. The study emphasized the need for further exploration into the structure-function relationship to optimize these compounds for therapeutic use .

Mechanism of Action

The mechanism of action of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorobenzyl groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Oxadiazole Derivatives

Compound Name Core Structure Substituents at Position 5 Acetamide Substituent Key Functional Groups
Target Compound 1,3,4-Oxadiazole 4-Fluorobenzyl 4-Fluorophenyl Dual C-F bonds
5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide derivatives [15] 1,3,4-Oxadiazole 4-Chlorophenyl Variable N-alkyl/aryl Cl substituent, -SH group
GSK1570606A [5] Thiazole 4-(Pyridin-2-yl)thiazol-2-yl 4-Fluorophenyl Thiazole core
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-aryl acetamides [13] 1,3,4-Oxadiazole Benzofuran-2-yl 3-Chlorophenyl/4-methoxyphenyl Benzofuran fusion
N-(4-Fluorobenzyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide [3] 1,3,4-Oxadiazole 5-Methyl-1,2-oxazol-3-yl 4-Fluorobenzyl Oxazole-oxadiazole hybrid

Key Observations :

Key Observations :

  • The target compound’s synthesis likely parallels methods used for analogous oxadiazoles, such as S-alkylation (e.g., [3], [15]) or condensation reactions.
  • Yields for fluorinated analogs (e.g., [3]) often exceed 80%, suggesting efficient synthetic routes for such derivatives.

Table 3: Bioactivity Profiles of Selected Compounds

Compound Name Bioactivity Mechanism/Notes Reference
Target Compound Not directly reported; inferred COX-2/tyrosinase inhibition potential Structural similarity to COX-2 inhibitors [6]
5-(4-Chlorophenyl)-1,3,4-Oxadiazole derivatives [15] Antimicrobial (6f: MIC = 12.5 µg/mL vs. S. aureus) Low cytotoxicity (except 6g, 6j)
Benzofuran-oxadiazole hybrids [13] Antimicrobial, laccase catalysis IC₅₀ = 8.2 µM (against E. coli)
N-(4-Fluorobenzyl)-2-sulfanyl acetamide [3] Not reported; structural motifs suggest kinase/COX-2 targeting
GSK1570606A [5] Anti-tubercular (PyrG/PanK inhibition) IC₅₀ = 0.3 µM (PyrG)

Key Observations :

  • The target compound’s dual fluorination may enhance antimicrobial or enzyme inhibitory activity compared to chlorophenyl analogs .
  • Benzofuran-oxadiazole hybrids demonstrate potent laccase activity , suggesting the target compound’s oxadiazole core could be tailored for similar enzymatic applications.

Biological Activity

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound belonging to the oxadiazole derivative class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure features a 1,3,4-oxadiazole ring, which is known for its diverse pharmacological properties.

  • Molecular Formula : C18H16F2N3O
  • Molecular Weight : Approximately 325.3 g/mol
  • Structure : Characterized by the presence of a 1,3,4-oxadiazole ring and fluorinated aromatic groups.

Antimicrobial Activity

Research indicates that compounds with oxadiazole structures often exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains:

Microorganism Zone of Inhibition (mm) Standard Drug Standard Zone (mm)
Staphylococcus aureus16Ciprofloxacin~20
Escherichia coli18Ciprofloxacin~22

The presence of fluorine atoms enhances lipophilicity and solubility, which may contribute to the compound's efficacy as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, derivatives with similar oxadiazole structures have demonstrated cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Standard Drug IC50 (µM)
MCF-7 (Breast carcinoma)21.57Doxorubicin25.71
HeLa (Cervical carcinoma)8.52Doxorubicin25.71

These findings suggest that the compound exhibits potent cytotoxic effects comparable to established chemotherapeutic agents .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in disease processes. The fluorinated substituents enhance binding affinities and bioavailability, which are critical for therapeutic efficacy .

Case Studies

  • Anticancer Evaluation : A study evaluated the cytotoxic effects of various oxadiazole derivatives on MCF-7 cells. The results indicated that compounds similar to this compound showed significant inhibition of cell proliferation, underscoring their potential as anticancer agents .
  • Antibacterial Studies : Another investigation focused on the antibacterial properties of oxadiazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited moderate antibacterial activity compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 4-fluorophenylacetic acid derivatives with 4-fluorobenzyl-substituted hydrazides, followed by oxidative cyclization using reagents like chloramine-T or iodine. Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.
  • Temperature control : Reactions performed at 80–100°C improve yield while minimizing side products.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or carbodiimides (e.g., DCC) facilitate coupling steps.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Yields >70% are achievable with these parameters .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for fluorinated aromatic protons (δ 7.1–7.4 ppm) and oxadiazole protons (δ 8.2–8.5 ppm). ¹⁹F NMR confirms fluorine substitution patterns .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 386.1) and fragmentation patterns.
  • X-ray crystallography : Monoclinic crystal systems (space group Cc) with unit cell parameters (a = 4.92 Å, b = 23.59 Å, c = 18.48 Å, β = 91.5°) reveal planar oxadiazole rings and intermolecular C–H···F interactions stabilizing the lattice .

Q. What in vitro biological screening assays are appropriate for evaluating the antimicrobial or anticancer potential of this compound?

  • Methodological Answer :

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against S. aureus (Gram-positive) and E. coli (Gram-negative) using broth microdilution (CLSI guidelines).
  • Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations after 48-hour exposure.
  • Enzyme inhibition : Lipoxygenase (LOX) or cyclooxygenase (COX-2) inhibition assays via spectrophotometric monitoring of substrate conversion .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding the compound's reactivity or bioactivity?

  • Methodological Answer :

  • Docking validation : Compare AutoDock Vina or Schrödinger-predicted binding poses with crystallographic protein-ligand structures (e.g., COX-2 active site). Adjust force fields (e.g., OPLS4) to account for fluorine’s electronegativity.
  • MD simulations : Run 100-ns molecular dynamics trajectories to assess stability of predicted interactions (e.g., hydrogen bonds with Ser530 in COX-2).
  • Experimental cross-check : Repeat bioassays under controlled conditions (e.g., pH 7.4, 37°C) to verify computational IC₅₀ values .

Q. How can advanced crystallographic analysis (e.g., Hirshfeld surface analysis, electron density mapping) provide insights into the compound's intermolecular interactions and stability?

  • Methodological Answer :

  • Hirshfeld surfaces : Analyze % contribution of F···H (8–12%), C–H···π (15–20%), and van der Waals interactions using CrystalExplorer.
  • Electron density maps (EDMs) : Topological analysis (AIM theory) identifies critical bond paths between oxadiazole N atoms and fluorophenyl H atoms.
  • Thermal stability : Differential scanning calorimetry (DSC) correlates melting points (e.g., 215–220°C) with lattice energy calculations from EDMs .

Q. What methodological considerations are critical when designing structure-activity relationship (SAR) studies for fluorinated acetamide derivatives targeting specific enzyme systems?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the 4-fluorobenzyl position.
  • Enzyme kinetics : Determine Kᵢ values via Lineweaver-Burk plots for competitive/non-competitive inhibition.
  • Computational SAR : Generate 3D-QSAR models (CoMFA/CoMSIA) using alignment-dependent descriptors and cross-validate with leave-one-out (LOO) methods .

Q. How should researchers address conflicting results in biological activity data across different assay platforms or cell lines for this compound?

  • Methodological Answer :

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 5% CO₂, RPMI-1640 media) across labs.
  • Purity verification : Confirm compound integrity via HPLC (≥95% purity, C18 column, acetonitrile/water gradient).
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) to minimize inter-assay variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.